4-Penten-2-one

Catalog No.
S597361
CAS No.
13891-87-7
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Penten-2-one

CAS Number

13891-87-7

Product Name

4-Penten-2-one

IUPAC Name

pent-4-en-2-one

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h3H,1,4H2,2H3

InChI Key

PNJWIWWMYCMZRO-UHFFFAOYSA-N

SMILES

CC(=O)CC=C

Canonical SMILES

CC(=O)CC=C

4-Penten-2-one, also known as pent-4-en-2-one, is an organic compound belonging to the class of ketones. Its chemical formula is C5H8OC_5H_8O, and it features a carbonyl group (C=OC=O) bonded to two carbon atoms. This compound is characterized by its double bond between the third and fourth carbon atoms in the chain, which gives it unique properties compared to other ketones. 4-Penten-2-one has been detected in various fruits, including tamarind (Tamarindus indica), suggesting its potential role as a biomarker for dietary intake of these foods .

Limited Research:

While 4-penten-2-one, a simple unsaturated ketone, exists in scientific databases like PubChem and HMDB , there is currently limited published research specifically focused on its scientific applications.

Potential Biomarker:

One potential area of research suggests 4-penten-2-one might serve as a biomarker for the consumption of certain foods. This is because it is categorized as a secondary metabolite, meaning it's not essential for an organism's basic functions but arises from its metabolic processes . Research suggests that specific foods, like hops, can lead to the production of 4-penten-2-one in the body . However, further investigation is needed to validate this potential application and understand the complete picture.

Future Research Directions:

  • Understanding its role in plant metabolism and its potential ecological significance.
  • Investigating its presence in other biological systems beyond the context of food consumption.
  • Exploring its potential applications in various scientific fields, including medicine and environmental science.
Typical of ketones:

  • Keto-Enol Tautomerization: Due to the presence of alpha-hydrogens, 4-penten-2-one can undergo keto-enol tautomerization, converting between its keto form and an enol form. This reaction is significant in various organic synthesis processes .
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other functional groups depending on the reagents used.
  • Oxidation: 4-Penten-2-one can be oxidized to form various products, including carboxylic acids or other ketones, depending on the conditions and oxidizing agents employed .

The synthesis of 4-penten-2-one can be achieved through various methods:

  • Alkylation Reactions: Starting from simpler ketones or aldehydes, alkylation can introduce the necessary double bond and functional groups.
  • Grignard Reactions: The Grignard reaction serves as a standard method for synthesizing 4-penten-2-one by reacting a suitable Grignard reagent with an appropriate carbonyl compound .
  • Dehydration of Alcohols: Alcohols such as 4-penten-2-ol can be dehydrated under acidic conditions to yield 4-penten-2-one .

4-Penten-2-one has several applications across various fields:

  • Flavoring Agent: Due to its fruity aroma, it is used in food flavoring and fragrance formulations.
  • Chemical Intermediate: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Biomarker Research: Its presence in certain fruits positions it as a potential biomarker for dietary studies related to fruit consumption .

Several compounds share structural similarities with 4-penten-2-one. Here are some notable examples:

Compound NameChemical FormulaKey Features
3-Penten-2-oneC5H8OC_5H_8OSimilar structure but with a different double bond position.
4-Methyl-4-penten-2-oneC6H10OC_6H_{10}OContains an additional methyl group at the fourth carbon.
3-Hexen-2-oneC6H10OC_6H_{10}OA longer chain compound with similar functional groups.

Uniqueness of 4-Penten-2-One

What distinguishes 4-penten-2-one from these similar compounds is its specific position of the double bond combined with its biological relevance as a metabolite found in certain fruits. This unique combination may affect its reactivity and biological interactions differently compared to its analogs.

XLogP3

0.7

UNII

4CUM84CQ9J

Other CAS

13891-87-7

Wikipedia

4-penten-2-one

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Dates

Last modified: 08-15-2023

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